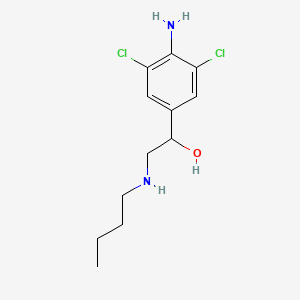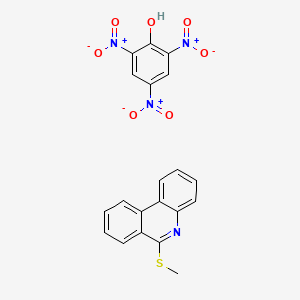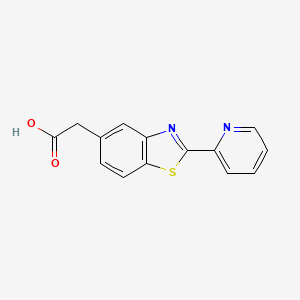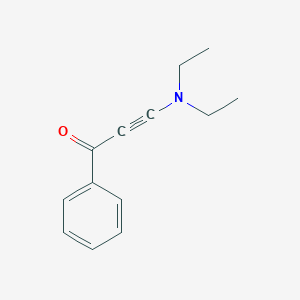
3-(Diethylamino)-1-phenylprop-2-YN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-1-phenylprop-2-YN-1-one is an organic compound with the molecular formula C13H15NO It is a member of the propargylamines, which are characterized by the presence of a propargyl group (a carbon-carbon triple bond) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-phenylprop-2-YN-1-one typically involves the reaction of phenylacetylene with diethylamine in the presence of a suitable catalyst. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-1-phenylprop-2-YN-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield alkenes or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(Diethylamino)-1-phenylprop-2-YN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1-phenylprop-2-YN-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. The presence of the propargyl group allows it to form covalent bonds with certain amino acid residues in proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)phenol: This compound has a similar structure but lacks the propargyl group.
3-(Dimethylamino)-1-phenylprop-2-YN-1-one: This compound has a dimethylamino group instead of a diethylamino group.
Phenylacetylene: This compound is a simpler alkyne without the amino group.
Uniqueness
3-(Diethylamino)-1-phenylprop-2-YN-1-one is unique due to the presence of both the diethylamino group and the propargyl group. This combination of functional groups gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
39857-92-6 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-(diethylamino)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C13H15NO/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3 |
InChI Key |
YXSCPCUWGUBZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C#CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


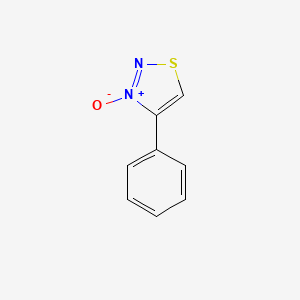
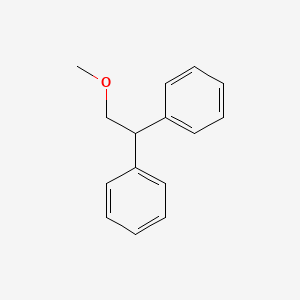
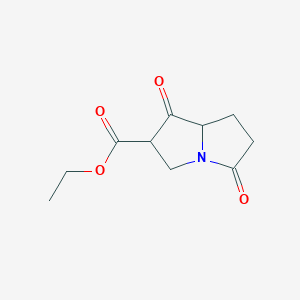

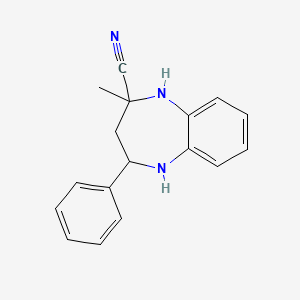
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)

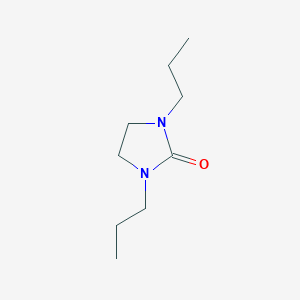

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
